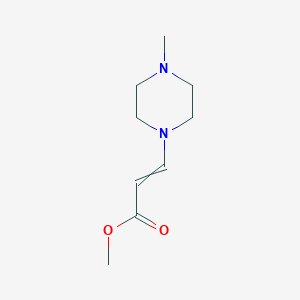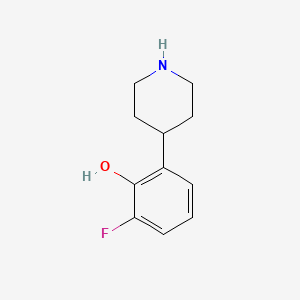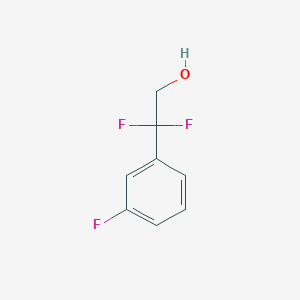
1-Bromo-4-tert-butyl-2-ethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-tert-butyl-2-ethylbenzene is an organic compound that belongs to the class of bromobenzenes It is characterized by a bromine atom attached to a benzene ring, which also contains tert-butyl and ethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-tert-butyl-2-ethylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-tert-butyl-2-ethylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or heat. The reaction typically proceeds under mild conditions, yielding the desired brominated product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the product efficiently.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-tert-butyl-2-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation at the benzylic position, leading to the formation of corresponding alcohols or ketones.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution: Products include various substituted benzenes depending on the nucleophile used.
Oxidation: Products include benzylic alcohols or ketones.
Reduction: The major product is the corresponding hydrocarbon.
Scientific Research Applications
1-Bromo-4-tert-butyl-2-ethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: It serves as a building block in the synthesis of potential drug candidates.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-tert-butyl-2-ethylbenzene in chemical reactions involves the reactivity of the bromine atom and the influence of the tert-butyl and ethyl groups on the benzene ring. The bromine atom acts as a leaving group in substitution reactions, while the tert-butyl and ethyl groups can affect the compound’s reactivity and stability through steric and electronic effects.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-tert-butylbenzene: Lacks the ethyl group, making it less sterically hindered.
1-Bromo-2-ethylbenzene: Lacks the tert-butyl group, resulting in different reactivity and stability.
4-tert-Butyl-2-ethylbenzene: Lacks the bromine atom, making it less reactive in substitution reactions.
Uniqueness
1-Bromo-4-tert-butyl-2-ethylbenzene is unique due to the presence of both tert-butyl and ethyl groups, which provide a combination of steric hindrance and electronic effects. This makes the compound particularly interesting for studying the influence of substituents on the reactivity of bromobenzenes.
Properties
Molecular Formula |
C12H17Br |
|---|---|
Molecular Weight |
241.17 g/mol |
IUPAC Name |
1-bromo-4-tert-butyl-2-ethylbenzene |
InChI |
InChI=1S/C12H17Br/c1-5-9-8-10(12(2,3)4)6-7-11(9)13/h6-8H,5H2,1-4H3 |
InChI Key |
AAMLGBMZXPUXSC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate](/img/structure/B11719524.png)
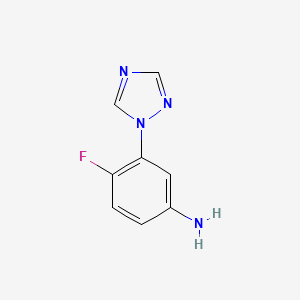

![5-Bromo-2,6-dimethyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11719537.png)
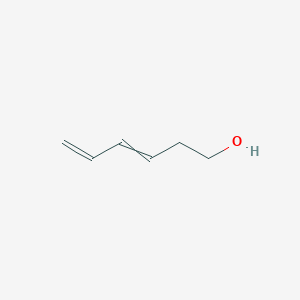

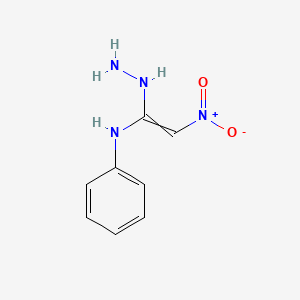
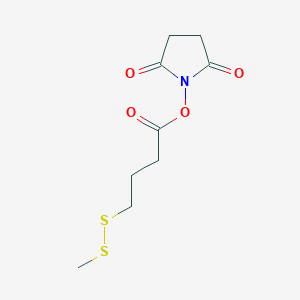
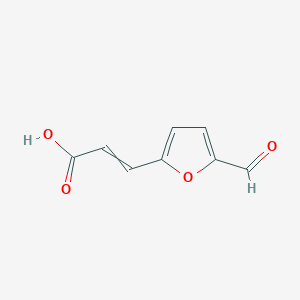
![((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)hydrazine hydrochloride](/img/structure/B11719583.png)
![2-(4-Methoxyphenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11719593.png)
